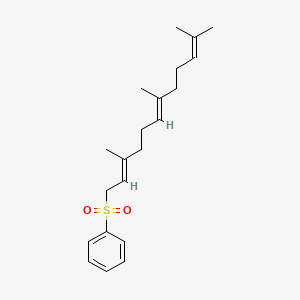
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene is a complex organic compound with the molecular formula C21H30O2S and a molecular weight of 346.53 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and a long aliphatic chain with multiple double bonds. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene typically involves the reaction of a suitable benzene derivative with a sulfonylating agent. One common method is the reaction of benzene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonyl benzene derivative . The aliphatic chain with the specified double bonds can be introduced through a series of reactions, including Wittig or Horner-Wadsworth-Emmons olefination, followed by selective hydrogenation and dehydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Thiol derivatives
Substitution: Nitro, halo, and sulfonyl derivatives
Aplicaciones Científicas De Investigación
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and aliphatic chain moieties. The sulfonyl group can participate in nucleophilic and electrophilic reactions, while the aliphatic chain can interact with hydrophobic regions of biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)thio)benzene
- (((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)oxy)benzene
Uniqueness
(((2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfonyl)benzene is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its thio and oxy analogs
Propiedades
Fórmula molecular |
C21H30O2S |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfonylbenzene |
InChI |
InChI=1S/C21H30O2S/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-24(22,23)21-14-6-5-7-15-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/b19-12+,20-16+ |
Clave InChI |
MLMQYHDLGZNPKC-YEFHWUCQSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CS(=O)(=O)C1=CC=CC=C1)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCS(=O)(=O)C1=CC=CC=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















